molecular formula C20H18N4O4 B2800552 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea CAS No. 1206997-96-7

3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea

Cat. No.: B2800552
CAS No.: 1206997-96-7
M. Wt: 378.388
InChI Key: YRVLAOSYYXBHPF-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a methyl group, and a phenylurea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea is unique due to its combination of a benzo[d][1,3]dioxole moiety, a phenylurea structure, and a pyridazinyl group

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-13-3-10-19(23-22-13)28-16-7-5-15(6-8-16)24(2)20(25)21-14-4-9-17-18(11-14)27-12-26-17/h3-11H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVLAOSYYXBHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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